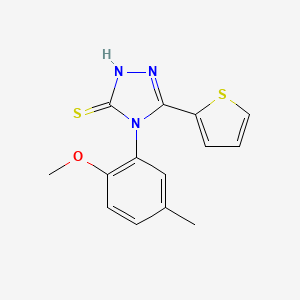

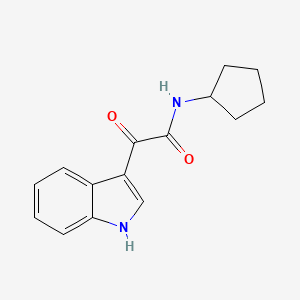

![molecular formula C15H15N5O B2941594 (2,3-二氢-1H-苯并[d]咪唑并[1,2-a]咪唑-1-基)(1-乙基-1H-吡唑-5-基)甲酮 CAS No. 1206986-54-0](/img/structure/B2941594.png)

(2,3-二氢-1H-苯并[d]咪唑并[1,2-a]咪唑-1-基)(1-乙基-1H-吡唑-5-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a key component in the synthesis . Imidazole is also known as 1, 3-diazole and it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions involve the formation of new bonds and the breaking of existing ones. The exact details of these reactions would depend on the specific synthetic route used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Imidazole, a key component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

Antibacterial and Antimycobacterial Agents

Imidazole derivatives have been recognized for their antibacterial properties. They are particularly effective against a range of bacterial strains, including drug-resistant varieties. The compound’s structure suggests potential efficacy as an antibacterial agent, which could be explored for treating infections caused by various bacteria .

Anti-inflammatory and Antitumor Applications

The imidazole ring is a common feature in many anti-inflammatory and antitumor drugs. This compound’s unique structure, incorporating both imidazole and pyrazole moieties, may offer new pathways for the development of medications targeting chronic inflammation and cancer .

Antidiabetic Activity

Imidazole-containing compounds have shown promise in the treatment of diabetes. Their ability to modulate biological pathways related to insulin sensitivity and glucose metabolism makes them candidates for antidiabetic drug development .

Antiviral and Antioxidant Properties

The compound’s imidazole core is associated with antiviral and antioxidant activities. Research into similar structures has indicated potential applications in preventing viral infections and reducing oxidative stress within cells .

Anti-amoebic and Antihelmintic Effects

Compounds with an imidazole base have been used to treat parasitic infections. This particular compound could be investigated for its efficacy against amoebic and helminthic infections, providing a new tool for combating these diseases .

Synthesis of Functional Molecules

The regiocontrolled synthesis of substituted imidazoles, like the compound , is crucial for creating functional molecules used in various applications, including materials science and pharmaceuticals .

未来方向

The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone offers potential applications in various fields due to its unique structure and properties. It is an exciting compound for further exploration and experimentation. Future research could focus on exploring its potential applications in various fields, including drug development .

作用机制

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, leading to the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that the compound could have various effects at the molecular and cellular level .

属性

IUPAC Name |

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-ethylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-2-20-13(7-8-16-20)14(21)19-10-9-18-12-6-4-3-5-11(12)17-15(18)19/h3-8H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKAUEJCKZPCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)N2CCN3C2=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

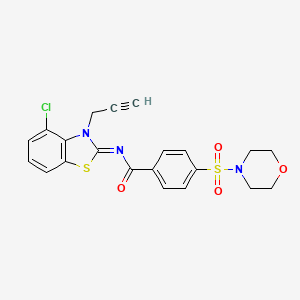

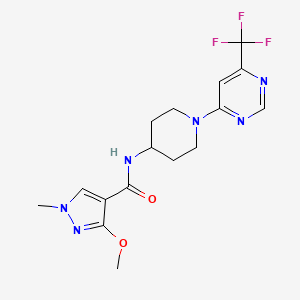

![10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2941514.png)

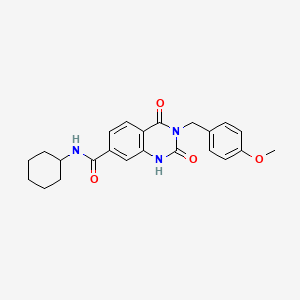

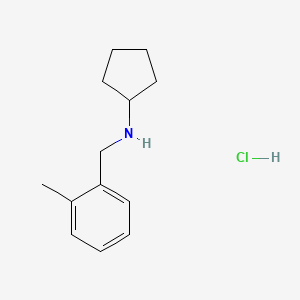

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide](/img/structure/B2941519.png)

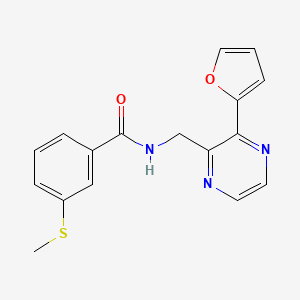

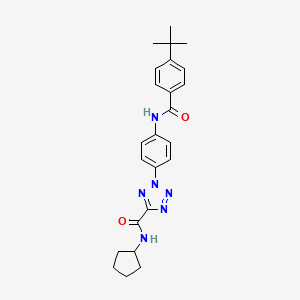

![5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2941520.png)

![N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2941522.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2941526.png)

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2941533.png)